molecular formula C23H16Cl2F3N3O B2472858 4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 341964-98-5

4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B2472858
CAS No.: 341964-98-5
M. Wt: 478.3
InChI Key: GGNCZLWIKFMQBU-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with dichlorophenyl, morpholino, and trifluoromethylphenyl groups

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2F3N3O/c24-16-4-5-17(20(25)11-16)18-12-21(14-2-1-3-15(10-14)23(26,27)28)30-22(19(18)13-29)31-6-8-32-9-7-31/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNCZLWIKFMQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyridine Core Formation

The nicotinonitrile scaffold is constructed via a cyclocondensation reaction between substituted anilines and β-keto esters. In a representative protocol:

  • Reactants : 3-(Trifluoromethyl)aniline and ethyl 2,2,2-trifluoroacetoacetate.
  • Conditions : Neat polyphosphoric acid (PPA) at 100–150°C for 6–12 hours.
  • Mechanism : Acid-catalyzed cyclodehydration forms the pyridine ring, with the trifluoromethyl group introduced regioselectively at the 6-position.

This method yields 6-[3-(trifluoromethyl)phenyl]nicotinonitrile intermediates, which are subsequently functionalized at the 2- and 4-positions.

Chlorination and Morpholino Substitution at the 2-Position

The 2-morpholino group is introduced via nucleophilic aromatic substitution (SNAr):

  • Chlorination : Treatment of the nicotinonitrile intermediate with POCl₃/PCl₅ in DMF at 80°C generates 2-chloro-4,6-disubstituted nicotinonitrile.
  • Amination : Reaction with morpholine in the presence of NaH or K₂CO₃ in DMSO at 100°C replaces the chloride with morpholino.

Key Data :

  • Yield: 65–75% after purification by silica gel chromatography.
  • Characterization: $$ ^1H $$ NMR shows a singlet for the morpholino protons (δ 3.6–3.8 ppm).

Suzuki Coupling for 4-(2,4-Dichlorophenyl) Substitution

The 2,4-dichlorophenyl group is installed via palladium-catalyzed cross-coupling:

  • Intermediate : 4-Bromo-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile.
  • Conditions : Suzuki-Miyaura coupling with 2,4-dichlorophenylboronic acid, Pd(PPh₃)₄ catalyst, and K₂CO₃ in dioxane/H₂O (3:1) at 90°C.

Optimization :

  • Catalyst loading: 5 mol% Pd(PPh₃)₄.
  • Yield: 70–80% after recrystallization from EtOAc/hexane.

Alternative Pathways

One-Pot Sequential Functionalization

A streamlined approach combines cyclocondensation and substitution in a single pot:

  • Step 1 : Cyclocondensation of 3-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate in PPA.
  • Step 2 : In situ chlorination using SOCl₂, followed by morpholine addition.
  • Step 3 : Direct Suzuki coupling with 2,4-dichlorophenylboronic acid.

Advantages :

  • Reduced purification steps.
  • Overall yield: 55–60%.

Buchwald-Hartwig Amination

For substrates resistant to SNAr, Pd-mediated amination is employed:

  • Substrate : 2-Chloro-4,6-disubstituted nicotinonitrile.
  • Conditions : Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃ in toluene at 110°C.

Outcome :

  • Higher functional group tolerance.
  • Yield: 60–70%.

Physicochemical Characterization

Spectral Data

  • IR : ν(C≡N) at 2230 cm⁻¹; ν(C-F) at 1120–1150 cm⁻¹.
  • $$ ^1H $$ NMR (CDCl₃) : δ 8.2 (s, 1H, H-5), 7.8–7.6 (m, 4H, aryl-H), 3.7 (t, 4H, morpholino), 3.2 (t, 4H, morpholino).
  • MS (EI) : m/z 478.29 [M]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction (as in analogous structures) confirms:

  • Planarity : Non-planar pyridine ring due to steric hindrance from substituents.
  • Bond lengths : C-N (morpholino) = 1.45 Å; C≡N = 1.16 Å.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)nicotinonitrile: Shares the trifluoromethyl group but lacks the dichlorophenyl and morpholino substitutions.

    2,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups but different substituents on the nicotinonitrile core.

Uniqueness

4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to its combination of dichlorophenyl, morpholino, and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C19H11Cl2F3N4
  • Molecular Weight : 471.3 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the morpholino and trifluoromethyl groups suggests that the compound may influence various biochemical pathways, potentially leading to therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors could lead to altered cellular responses, impacting processes such as apoptosis and cell proliferation.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of compounds containing the dichlorophenyl group. Studies suggest that similar compounds exhibit activity against bacterial and fungal pathogens.

Microorganism Tested Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12

Case Studies

  • In Vitro Studies
    • A study assessed the cytotoxic effects of a related compound on several cancer cell lines, demonstrating significant dose-dependent inhibition of cell growth. The study utilized MTT assays to determine cell viability and found that concentrations above 10 µM were effective in reducing viability by over 50% in sensitive cell lines.
  • In Vivo Studies
    • Preliminary animal model studies indicated that administration of related compounds resulted in tumor size reduction in xenograft models. These findings suggest potential for therapeutic application in oncology, although further investigations are necessary to confirm efficacy and safety profiles.

Q & A

Basic: What are the standard synthetic routes for 4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile?

The synthesis typically involves multi-step reactions starting with halogenated precursors. A common approach includes:

  • Cyano-pyridine core formation : Reacting 2,4-dichlorophenyl and trifluoromethylphenyl precursors under Ullmann or Suzuki coupling conditions to assemble the pyridine ring .
  • Morpholino substitution : Introducing the morpholino group via nucleophilic aromatic substitution (SNAr) at the 2-position, often using morpholine in polar aprotic solvents (e.g., DMSO or DCM) with a base like KOH .
  • Purification : Recrystallization from ethanol or methanol to achieve >95% purity .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

  • Temperature control : Maintain 80–100°C during SNAr to balance reactivity and side-product formation .
  • Solvent selection : Use DMSO for high polarity to stabilize intermediates, but switch to DCM for easier post-reaction workup .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps, optimizing ligand-to-metal ratios to reduce palladium residues .
  • In-line monitoring : Employ HPLC or GC-MS to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and morpholino methylenes (δ 3.5–4.0 ppm) .
  • X-ray crystallography : Resolve dihedral angles between the pyridine, dichlorophenyl, and trifluoromethylphenyl rings (e.g., 55–75° variations observed in analogs) .
  • FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and morpholino C-O-C vibrations at 1100–1250 cm⁻¹ .

Advanced: How can structural contradictions (e.g., bond angles, packing discrepancies) in crystallographic data be resolved?

  • High-resolution X-ray data : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N or C–H⋯N) that stabilize crystal packing, as seen in analogs with similar substituents .
  • DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-311G**) to validate deviations <0.05 Å .

Basic: What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition : Screen against kinase targets (e.g., PI3K or mTOR) using fluorescence-based ATPase assays .
  • Cellular uptake : Quantify intracellular concentration via LC-MS/MS in cancer cell lines (e.g., HeLa or MCF-7) pre-treated with the compound .
  • Cytotoxicity : Perform MTT assays at 1–100 μM concentrations over 48–72 hours .

Advanced: How can researchers elucidate its mechanism of action in enzyme inhibition?

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and calculate Ki values .
  • Docking simulations : Model binding poses in enzyme active sites (e.g., using AutoDock Vina) guided by trifluoromethyl-phenyl interactions with hydrophobic pockets .
  • Site-directed mutagenesis : Validate predicted binding residues (e.g., Lys-123 in PI3Kγ) by expressing mutant enzymes and comparing IC₅₀ shifts .

Basic: What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with halogens (Cl/F), alkyl groups, or alternative heterocycles (e.g., piperidine instead of morpholino) .
  • LogP optimization : Measure partition coefficients (e.g., shake-flask method) to correlate lipophilicity with membrane permeability .
  • Bioisosteric replacement : Replace the nitrile group with carboxylic acid or amide to assess potency changes .

Advanced: How can conflicting SAR data (e.g., potency vs. solubility) be reconciled?

  • Multivariate analysis : Apply QSAR models incorporating electronic (Hammett σ), steric (Taft Es), and solubility (logS) parameters .
  • Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility without altering target affinity .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance bioavailability while maintaining parent compound activity .

Basic: What safety and handling protocols are recommended for this compound?

  • Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents (LD₅₀ determination) .
  • PPE requirements : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy from nitrile and chlorinated groups .
  • Waste disposal : Neutralize with 10% NaOH solution before incineration to avoid cyanide release .

Advanced: How can researchers address stability issues (e.g., hydrolysis) during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent moisture-induced degradation .
  • Stabilizer additives : Include 1% w/v trehalose or mannitol in DMSO stock solutions to inhibit aggregation .
  • Degradation profiling : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-PDA to identify degradation products .

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